4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine
Description
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine (CAS: see ) is a pyrimidine derivative characterized by:
- Difluoromethyl group at position 4: Enhances metabolic stability and electron-withdrawing properties.
- Ethylsulfonyl group at position 2: A polar, electron-deficient moiety influencing reactivity and solubility.
Its molecular formula is C₁₃H₁₁F₃N₂O₂S (MW: 316.30) . The ethylsulfonyl group distinguishes it from sulfur-containing analogs (e.g., sulfanyl or sulfonamide derivatives) by conferring stronger oxidative stability and distinct hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-(difluoromethyl)-2-ethylsulfonyl-6-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)13-17-10(7-11(18-13)12(15)16)8-3-5-9(14)6-4-8/h3-7,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCAEHOPVYWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166739 | |
| Record name | 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-68-1 | |
| Record name | 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group is typically introduced through a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base like triethylamine.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, potentially forming sulfone derivatives.
Reduction: Reduction reactions may target the difluoromethyl group, converting it to a monofluoromethyl or methyl group.
Substitution: The aromatic fluorine and pyrimidine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while nucleophilic substitution at the fluorine atom could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The difluoromethyl and fluorophenyl groups may enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Pyrimidine Core
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Aromatic Substituents : Fluorophenyl (target) vs. chlorophenyl () affects lipophilicity (ClogP: ~3.5 vs. ~4.0) and bioavailability due to size and electronegativity differences.
- Heterocyclic Modifications : Pyrazole () introduces nitrogen-based hydrogen bonding, which may enhance target engagement in biological systems compared to purely aromatic substituents.
Functional Group Impact on Reactivity and Bioactivity
Ethylsulfonyl vs. Sulfanyl/Sulfonamide :
- Ethylsulfonyl (target) is less nucleophilic than sulfanyl (e.g., 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine, ) but more resistant to oxidation.
- Sulfonamide-containing analogs (e.g., Rosuvastatin, ) exhibit hydrogen-bonding interactions critical for enzyme inhibition, a feature less prominent in sulfonyl derivatives.
Fluorine vs. Chlorine :
- Fluorine’s smaller size and higher electronegativity (target vs. ) may improve membrane permeability and reduce metabolic degradation compared to chlorine.
Biological Activity
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine is a pyrimidine derivative notable for its unique structural features, including a difluoromethyl group, an ethylsulfonyl moiety, and a 4-fluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in antiviral and antitumor applications.
- Molecular Formula : C13H12F2N2O2S
- Molecular Weight : Approximately 310.28 g/mol
The structure of this compound contributes to its diverse chemical properties and biological activities. The presence of fluorine atoms is particularly significant as they can enhance lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:
- Antiviral Properties : Pyrimidines are known to possess antiviral effects against various viral infections. The specific mechanisms often involve interference with viral replication processes.
- Antitumor Activity : Studies have shown that compounds structurally related to this compound can inhibit tumor cell proliferation. For example, related compounds have demonstrated significant inhibition of fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in many cancers .
Structure-Activity Relationship (SAR)
The biological efficacy of pyrimidine derivatives often hinges on their structural characteristics. The following table summarizes key findings on the SAR associated with similar compounds:
| Compound Name | Structural Features | Biological Activity | IC50 Values (μM) |
|---|---|---|---|
| 3g | Aromatic ring at C-2 | Antitumor activity | 7.7 (H460), 18.9 (A549), 13.3 (U251) |
| A9 | Phenylpyrimidine fragment | Moderate antifungal activity | N/A |
| C6 | Optimized hydrophobic side chain | Strong antifungal activity | N/A |
These findings suggest that modifications to the pyrimidine core can significantly impact biological activity.
Case Studies
- Antitumor Activity Evaluation : In vitro studies assessed the antitumor efficacy of a series of pyrimidine derivatives against lung cancer cell lines (H460, A549) and glioblastoma cells (U251). Compound 3g showed potent FGFR1 inhibition at concentrations as low as 10 μM, indicating its potential as an antitumor agent .
- Antifungal Activity Assessment : Another study focused on the antifungal properties of a phenylpyrimidine derivative (A9). Molecular docking studies revealed effective binding to the CYP51 enzyme, a target for antifungal therapies. This compound demonstrated moderate antifungal activity against Candida albicans, suggesting further optimization could enhance its efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
